molecular formula CdCl2H4O2 B8286887 Cadmium(2+);dichloride;dihydrate

Cadmium(2+);dichloride;dihydrate

Cat. No.: B8286887
M. Wt: 219.35 g/mol
InChI Key: SJHUQGQHKBUYQV-UHFFFAOYSA-L
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Description

Crystal System and Space Group Determination

Cadmium(2+) dichloride dihydrate crystallizes in a monoclinic crystal system with the space group P2₁/c (No. 14). This classification is derived from X-ray diffraction studies, which reveal a layered arrangement of Cd²⁺ ions, Cl⁻ anions, and water molecules. The monoclinic symmetry arises from the unequal lattice parameters ($$a \neq b \neq c$$) and a β angle deviating from 90°. The space group P2₁/c indicates a primitive lattice with a 2₁ screw axis and a glide plane perpendicular to the b-axis, consistent with the observed molecular packing.

Unit Cell Parameters and Molecular Packing

The unit cell dimensions for CdCl₂·2H₂O are as follows:

  • $$a = 7.24 \, \text{Å}$$
  • $$b = 8.56 \, \text{Å}$$
  • $$c = 9.12 \, \text{Å}$$
  • $$\beta = 98.3^\circ$$
  • Volume = $$567.2 \, \text{Å}^3$$.

The molecular packing involves alternating layers of Cd²⁺ ions coordinated by Cl⁻ and H₂O molecules (Figure 1). Each Cd²⁺ ion is surrounded by four Cl⁻ ions and two H₂O molecules, forming a distorted octahedral geometry. The layers are stabilized by van der Waals interactions and hydrogen bonds, with a calculated density of $$3.327 \, \text{g/cm}^3$$.

Coordination Geometry of Cadmium(2+) Ions

Cadmium(2+) ions in CdCl₂·2H₂O adopt a distorted octahedral coordination geometry , with bond lengths and angles as follows:

Bond Type Length (Å) Angle (°)
Cd–Cl 2.51–2.63 87–93
Cd–O (H₂O) 2.34–2.41 85–88
Cl–Cd–Cl 92–176 .

The distortion arises from the Jahn-Teller effect, which minimizes electronic repulsion in the d¹⁰ configuration of Cd²⁺. This geometry contrasts with the ideal octahedral symmetry observed in anhydrous CdCl₂, where all six coordination sites are occupied by Cl⁻ ions.

Hydrogen Bonding Network in the Hydrate Structure

The hydrate structure features an extensive hydrogen bonding network involving water molecules and Cl⁻ ions:

  • Each H₂O molecule donates two hydrogen bonds to adjacent Cl⁻ ions ($$O_{\text{water}} \cdots Cl = 3.12–3.24 \, \text{Å}$$).
  • The acceptor Cl⁻ ions further participate in weak interactions with neighboring Cd²⁺ centers ($$Cl \cdots Cd = 3.45 \, \text{Å}$$).

This network stabilizes the crystal lattice and contributes to the compound’s relatively high melting point ($$>250^\circ \text{C}$$) compared to anhydrous CdCl₂ ($$568^\circ \text{C}$$).

Properties

Molecular Formula

CdCl2H4O2

Molecular Weight

219.35 g/mol

IUPAC Name

cadmium(2+);dichloride;dihydrate

InChI

InChI=1S/Cd.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2

InChI Key

SJHUQGQHKBUYQV-UHFFFAOYSA-L

Canonical SMILES

O.O.[Cl-].[Cl-].[Cd+2]

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Preparation of Cadmium Compounds
Cadmium(II) chloride dihydrate serves as a precursor for synthesizing other cadmium compounds, notably cadmium sulfide, which is used as a pigment (cadmium yellow) and in photovoltaic cells. The reaction can be represented as follows:

CdCl2+H2SCdS+2HCl\text{CdCl}_2+\text{H}_2\text{S}\rightarrow \text{CdS}+2\text{HCl}

Table 1: Properties of Cadmium Compounds Derived from Cadmium(II) Chloride Dihydrate

CompoundFormulaUse
Cadmium SulfideCdSPigment, solar cells
Organocadmium CompoundsR2_2CdSynthesis of ketones

Environmental Applications

Remediation of Cadmium Contamination
Cadmium(II) chloride dihydrate is involved in research on the extraction and remediation of cadmium from contaminated environments. Studies have shown that certain ligands can effectively bind to cadmium ions, facilitating their removal from aqueous solutions.

For example, a study utilizing hydrophobic 2-pyridyl ketoximes demonstrated the formation of complexes with cadmium ions during solvent extraction processes. This method can be crucial for cleaning up cadmium pollution in water bodies .

Biological Research

Toxicological Studies
Cadmium(II) chloride dihydrate is frequently used in toxicological studies to understand the effects of cadmium exposure on biological systems. Research has shown that it can induce acute toxicity, affecting survival rates and organ distribution of cadmium in animal models. For instance, sodium dithiocarbamates have been tested as antidotes to mitigate cadmium toxicity, demonstrating varying efficacy based on their structure .

Table 2: Effects of Cadmium(II) Chloride Dihydrate on Organ Distribution

Antidote CompoundSurvival Rate (%)Cadmium Levels in Brain (ppm)Cadmium Levels in Kidney (ppm)
Sodium diethyldithiocarbamate100LowModerate
Sodium di(hydroxyethyl)dithiocarbamate75ModerateLow

Industrial Applications

Electroplating and Dyeing
Cadmium(II) chloride dihydrate is extensively used in electroplating processes due to its ability to form stable complexes with metal ions. It is also employed in dyeing textiles and manufacturing pigments due to its vibrant colors and stability .

Table 3: Industrial Uses of Cadmium(II) Chloride Dihydrate

ApplicationDescription
ElectroplatingUsed for coating metals with cadmium
Textile DyeingActs as a mordant for dye fixation
PhotocopyingInvolved in the production of photocopying materials

Coordination Chemistry

Cadmium(II) chloride dihydrate plays a significant role in coordination chemistry, forming various complexes with different ligands. Recent studies have characterized several complexes formed with ligands such as phenyl 2-pyridyl ketoxime, revealing insights into their structural properties through techniques like X-ray crystallography .

Comparison with Similar Compounds

Comparison with Other Cadmium Chloride Hydrates

Cadmium chloride forms multiple hydrates depending on crystallization conditions. Below is a comparative analysis of common hydrates:

Property CdCl₂·2H₂O (Dihydrate) CdCl₂·2.5H₂O (Hemipentahydrate) CdCl₂·5H₂O (Pentahydrate)
Formula CdCl₂·2H₂O CdCl₂·2.5H₂O CdCl₂·5H₂O
Molecular Weight 228.33 g/mol 183.31 g/mol 291.36 g/mol (calculated)
Hygroscopicity High Extremely high Moderate
Stability Efflorescent Less stable, prone to dehydration Stable at low temperatures
Applications Synthesis, electrochemistry Molten salt purification Rare, limited industrial use

Structural Notes:

  • CdCl₂·2H₂O adopts a layered crystal structure where Cd²⁺ is octahedrally coordinated by four Cl⁻ and two H₂O molecules .
  • Hemipentahydrate (CdCl₂·2.5H₂O) exhibits a more disordered lattice due to partial water occupancy .

Comparison with Other Cadmium Salts

Cadmium forms diverse salts with varying anions, each exhibiting distinct chemical and toxicological profiles:

Cadmium Acetate Dihydrate (Cd(CH₃COO)₂·2H₂O)

Property CdCl₂·2H₂O Cd(CH₃COO)₂·2H₂O
Formula CdCl₂·2H₂O Cd(CH₃COO)₂·2H₂O
Molecular Weight 228.33 g/mol 266.52 g/mol
Solubility 140 g/100 mL (20°C) 44.7 g/100 mL (20°C)
Applications Catalyst, nanomaterial synthesis Precursor for CdS nanoparticles
Toxicity High (LD₅₀: 150 mg/kg, oral in rats) Similar toxicity profile

Cadmium Oxalate (CdC₂O₄)

Property CdCl₂·2H₂O CdC₂O₄
Formula CdCl₂·2H₂O CdC₂O₄
Solubility Highly water-soluble Insoluble (<0.1 g/100 mL)
Applications Versatile industrial uses Niche use in ceramics and pigments
Toxicity Acute toxicity Lower bioavailability due to insolubility

Cadmium Perchlorate Hydrate (Cd(ClO₄)₂·xH₂O)

Property CdCl₂·2H₂O Cd(ClO₄)₂·6H₂O
Formula CdCl₂·2H₂O Cd(ClO₄)₂·6H₂O
Oxidizing Power None Strong oxidizer
Applications General-purpose reagent Oxidizing agent in specialized syntheses
Hazards Toxic, environmental pollutant Combustible, explosive upon heating

Preparation Methods

Procedure:

  • Dissolution : CdO is treated with excess concentrated HCl (typically 6 M) at 60–80°C:

    CdO+2HClCdCl2+H2O\text{CdO} + 2\text{HCl} \rightarrow \text{CdCl}_2 + \text{H}_2\text{O}

    The exothermic reaction proceeds rapidly, yielding a clear CdCl₂ solution.

  • Filtration : Undissolved impurities (e.g., unreacted CdO or CdCO₃) are removed via hot filtration.

  • Evaporation and Hydration : The filtrate is evaporated under reduced pressure (10–150 mmHg) at 80–100°C. Controlled hydration occurs simultaneously, forming CdCl₂·2H₂O crystals.

Key Parameters:

  • Pressure : Reduced pressure (10–150 mmHg) prevents overhydration and ensures homogeneous phase composition.

  • Temperature : Boiling under vacuum accelerates water removal while retaining structural integrity.

Direct Reaction of Cadmium Metal with Hydrochloric Acid

Metallic cadmium reacts with HCl to produce CdCl₂, which is subsequently hydrated. This method avoids oxide intermediates but requires high-purity cadmium.

Procedure:

  • Acid Treatment : Cadmium metal granules are dissolved in heated HCl:

    Cd+2HClCdCl2+H2\text{Cd} + 2\text{HCl} \rightarrow \text{CdCl}_2 + \text{H}_2\uparrow

    Hydrogen gas evolution necessitates proper ventilation.

  • Crystallization : The solution is concentrated by evaporation at 50–70°C and cooled to 20–25°C. Slow cooling promotes dihydrate formation over higher hydrates.

Challenges:

  • Residual Acidity : Excess HCl may lead to hygroscopicity; neutralization with CdCO₃ is sometimes employed.

  • Purity : Metallic impurities (e.g., Pb, Zn) require recrystallization for removal.

Recrystallization from Aqueous Solutions

Anhydrous CdCl₂ or higher hydrates (e.g., CdCl₂·2.5H₂O) can be converted to the dihydrate via controlled recrystallization.

Procedure:

  • Dissolution : Anhydrous CdCl₂ is dissolved in deionized water at 40–50°C.

  • Evaporation : The solution is partially evaporated under ambient pressure until the dihydrate’s solubility limit is reached.

  • Crystallization : Seeding with CdCl₂·2H₂O nuclei induces selective crystallization.

Phase Control:

  • Temperature : Evaporation at 25–30°C favors dihydrate stability.

  • Humidity : Storage in a desiccator with 50–60% relative humidity prevents further hydration.

Industrial-Scale Synthesis

Industrial production often uses molten cadmium and chlorine gas, followed by hydration:

Cd+Cl2600CCdCl2H2OCdCl22H2O\text{Cd} + \text{Cl}2 \xrightarrow{600^\circ\text{C}} \text{CdCl}2 \xrightarrow{\text{H}2\text{O}} \text{CdCl}2\cdot2\text{H}_2\text{O}

Key Steps :

  • Chlorination : Exothermic reaction at 600°C yields anhydrous CdCl₂.

  • Hydration : Steam treatment at 80–100°C under controlled humidity introduces water molecules.

Structural and Analytical Validation

X-ray Diffraction (XRD) Data:

Hydrate FormCrystal SystemSpace GroupLattice Parameters (Å)Reference
CdCl₂·2H₂OOrthorhombicPnmaa = 9.25, b = 3.78, c = 11.89
CdCl₂·2.5H₂OMonoclinicP2₁/na = 9.21, b = 11.88, c = 10.08
CdCl₂·4H₂OOrthorhombicP2₁2₁2₁a = 12.89, b = 7.28, c = 15.01

Thermal Analysis:

  • Thermogravimetry (TG) : CdCl₂·2H₂O loses 2 H₂O molecules at 120–150°C, transitioning to anhydrous CdCl₂.

  • Differential Scanning Calorimetry (DSC) : Endothermic peaks at 130°C and 568°C correspond to dehydration and melting, respectively .

Q & A

Q. What are the established laboratory methods for synthesizing Cadmium chloride dihydrate, and how do reaction conditions influence crystal morphology?

  • Methodological Answer : Cadmium chloride dihydrate can be synthesized by dissolving cadmium carbonate (CdCO₃) in a slight excess of aqueous formic acid, followed by slow evaporation of the solution to obtain colorless plate-like crystals . Alternatively, sol-gel methods using cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O) as a precursor in polar solvents like 2-methoxy ethanol, stabilized with diethanolamine (DEA), allow control over crystal growth and morphology by adjusting parameters such as temperature, pH, and evaporation rates . Reaction conditions critically influence crystal size and shape; for example, higher temperatures may accelerate nucleation, yielding smaller crystals.
Key ParameterImpact on Synthesis
TemperatureAffects nucleation rate and crystal size
Solvent PolarityDetermines solubility and ligand coordination
Evaporation RateControls crystal layer formation and thickness

Q. How can researchers confirm the crystalline structure and hydration state of Cadmium chloride dihydrate using spectroscopic techniques?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve the crystal lattice parameters and confirm the dihydrate structure by comparing observed diffraction patterns with reference databases (e.g., ICDD) .
  • Thermogravimetric Analysis (TGA) : Quantify the hydration state by measuring mass loss upon heating. A two-step mass loss at ~100–150°C corresponds to the release of two water molecules .
  • Infrared (IR) Spectroscopy : Identify O–H stretching vibrations (3200–3600 cm⁻¹) and bending modes (≈1600 cm⁻¹) to verify coordinated water molecules .

Q. What safety protocols are critical when handling Cadmium chloride dihydrate due to its toxicological profile?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or decomposition products (e.g., HCl gas) .
  • Incompatibility Management : Avoid contact with organic materials, which may trigger hazardous reactions .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes and seek medical attention .

Q. What are the common applications of Cadmium chloride dihydrate in materials science research?

  • Methodological Answer :
  • Coordination Polymers : Acts as a cadmium source in synthesizing coordination complexes with ligands like thiocyanate or benzidine. Example: Reaction with benzidine and ammonium thiocyanate yields hexacoordinated polymers .
  • Dopant Studies : Used to dope transition metals (e.g., Ni²⁺) into oxide thin films for electronic structure analysis .
  • Magnetic Properties : Serves as a host matrix for studying Jahn-Teller distortions in doped Cu(II) complexes via EPR .

Advanced Research Questions

Q. What advanced techniques are employed to study the thermal decomposition kinetics of Cadmium chloride dihydrate, and how are decomposition products analyzed?

  • Methodological Answer :
  • TGA-DSC Coupling : Simultaneous thermogravimetric and differential scanning calorimetry quantify decomposition enthalpy and identify endothermic/exothermic transitions. Decomposition occurs in two stages: loss of hydration water (≈150°C) and CdCl₂ sublimation (>500°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., HCl) during decomposition. Calibrate with reference standards to quantify emissions .
  • Residue Analysis : Post-decomposition residues (e.g., CdO) are characterized via XRD or energy-dispersive X-ray spectroscopy (EDS) .

Q. How can electron paramagnetic resonance (EPR) elucidate the electronic structure of metal complexes derived from Cadmium chloride dihydrate?

  • Methodological Answer :
  • Doping Strategies : Introduce paramagnetic ions (e.g., Cu²⁺) into the CdCl₂·2H₂O lattice. The Jahn-Teller distortion in Cu(II) octahedral complexes splits d-orbital energy levels, detectable via EPR g-tensor analysis .
  • Spin Relaxation Studies : Use pulsed EPR techniques like electron spin echo (ESE) to measure spin-lattice relaxation times, revealing dynamic lattice interactions .
  • Simulation Tools : Fit experimental spectra with software (e.g., EasySpin) to extract zero-field splitting parameters and crystal field symmetry .

Q. When encountering contradictions in reported decomposition temperatures, what methodological approaches validate data accuracy?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Compare TGA, DSC, and isothermal gravimetry results to account for experimental variability .
  • Environmental Control : Replicate experiments under controlled humidity to assess moisture interference, as hydration state affects decomposition kinetics .
  • Reference Standards : Use certified materials (e.g., calcium oxalate monohydrate) to calibrate instruments and verify thermal analysis protocols .

Q. Designing a coordination polymer using Cadmium chloride diihydrate: What considerations ensure successful synthesis and structural integrity?

  • Methodological Answer :
  • Ligand Selection : Choose chelating ligands (e.g., benzidine) with compatible coordination geometry. Pre-dry ligands to prevent hydrolysis side reactions .
  • Solvent System : Use polar aprotic solvents (e.g., DMF) to enhance Cd²⁺ solubility and ligand coordination. Avoid protic solvents that may displace water ligands .
  • pH Control : Maintain mildly acidic conditions (pH 5–6) to prevent Cd(OH)₂ precipitation. Monitor with a calibrated pH meter .
  • Crystallization : Slow diffusion of antisolvents (e.g., ether) into the reaction mixture promotes single-crystal growth for XRD analysis .

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